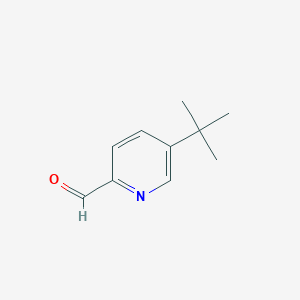

5-(tert-Butyl)picolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCAICQUZZLERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578217 | |

| Record name | 5-tert-Butylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185682-81-9 | |

| Record name | 5-tert-Butylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 5-(tert-Butyl)picolinaldehyde

Traditional synthesis of this compound often begins with precursors that already contain the core pyridine (B92270) structure. These methods typically involve the transformation of a functional group at the 2-position of the 5-tert-butylpyridine ring into an aldehyde.

A common and direct method for the synthesis of picolinaldehydes is the oxidation of their corresponding pyridinecarbinol (pyridin-2-yl)methanol) precursors. For this compound, the precursor would be (5-(tert-butyl)pyridin-2-yl)methanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for this conversion, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Commonly employed oxidizing agents for this type of transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). The reaction with MnO₂ is a heterogeneous reaction that is particularly useful for allylic and benzylic-type alcohols, including pyridinecarbinols, due to its selectivity.

Manganese Dioxide (MnO₂): This reagent is often used in excess and requires an inert solvent such as dichloromethane (B109758) or chloroform. The reaction is typically performed at room temperature and offers a straightforward workup, as the manganese byproducts can be removed by filtration.

Pyridinium Chlorochromate (PCC): PCC is a milder alternative to other chromium-based reagents and can effectively oxidize primary alcohols to aldehydes with minimal over-oxidation. The reaction is usually carried out in a non-aqueous solvent like dichloromethane.

Swern Oxidation: This method is known for its mild reaction conditions and high yields. The alcohol is activated with oxalyl chloride and DMSO at low temperatures, followed by the addition of a hindered base to induce the elimination reaction that forms the aldehyde.

| Oxidizing Agent | Typical Solvent | General Reaction Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room temperature, heterogeneous |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature, anhydrous |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Low temperature (-78 °C to room temperature) |

Another established route involves the reduction of a pyridinecarboxylic acid derivative, typically an ester such as methyl 5-(tert-butyl)picolinate. This approach requires a reducing agent that can selectively convert the ester to an aldehyde without further reduction to the alcohol.

A widely used reagent for this partial reduction is Diisobutylaluminium hydride (DIBAL-H). The reaction is performed at low temperatures, commonly -78 °C, to control the reactivity of the hydride reagent and prevent over-reduction. The mechanism involves the formation of a stable tetrahedral intermediate which, upon acidic or aqueous workup, hydrolyzes to yield the desired aldehyde. The choice of solvent is crucial, with non-polar solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) being typical.

The general procedure involves the slow addition of one equivalent of DIBAL-H to a cooled solution of the ester. After a specific reaction time, the reaction is quenched with a suitable reagent, such as methanol (B129727) or water, followed by an aqueous workup to isolate the aldehyde.

| Reducing Agent | Typical Solvent | General Reaction Conditions | Key Feature |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF, Dichloromethane | Low temperature (-78 °C) | Controlled partial reduction of the ester |

Strategic Functionalization of Pyridine Rings for tert-Butyl Picolinaldehyde Analogues

The synthesis of analogues of this compound often requires the strategic functionalization of the pyridine ring. This can be achieved through various modern synthetic methods, including cross-coupling reactions and directed metalation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of substituted pyridines. tcichemicals.comresearchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.com

To synthesize analogues of this compound, one could envision a strategy where a pyridine ring bearing a tert-butyl group and a halogen (e.g., 2-bromo-5-(tert-butyl)pyridine) is coupled with a formyl-equivalent organoboron reagent. Alternatively, a halogenated picolinaldehyde (or a protected version) could be coupled with a tert-butylboronic acid derivative. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions. researchgate.netnih.gov

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | Phosphine-based ligands (e.g., PPh₃, XPhos) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF/Water mixtures |

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.frbaranlab.org This strategy utilizes a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent (such as n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new functional group. clockss.org

In the context of pyridine synthesis, various groups can act as DMGs. clockss.org For the synthesis of this compound analogues, a strategically placed DMG on the pyridine ring could direct lithiation, followed by quenching with an electrophile to introduce either the tert-butyl group or a formyl group (or a precursor). For example, starting with a 2-substituted pyridine containing a suitable DMG, lithiation at the 3-position could be followed by reaction with a tert-butylating agent. Subsequent modification of the DMG or another group at the 5-position could then lead to the final product. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) can be advantageous in pyridine chemistry to avoid nucleophilic addition to the C=N bond. clockss.org

Emerging and Advanced Synthetic Strategies for Substituted Picolinaldehydes

The field of organic synthesis is continually evolving, with new methods being developed for the efficient construction of complex molecules. For substituted picolinaldehydes, emerging strategies often focus on improving efficiency, selectivity, and functional group tolerance.

One area of advancement is the use of transition-metal-catalyzed C-H activation. This approach allows for the direct functionalization of carbon-hydrogen bonds on the pyridine ring, bypassing the need for pre-functionalized starting materials like organohalides or organoboron compounds. For instance, a palladium or rhodium catalyst could potentially be used to directly introduce a formyl group or a precursor at the 2-position of 5-tert-butylpyridine.

Another advanced strategy involves novel cycloaddition reactions or ring-transformation methodologies to construct the substituted pyridine core. These methods can provide access to highly functionalized pyridines from acyclic precursors in a convergent manner. While not yet standard for the synthesis of this compound, these cutting-edge techniques represent the future direction of pyridine chemistry and may offer more efficient routes to this and related compounds.

Reactivity and Organic Transformations

Carbonyl Reactivity and Nucleophilic Additions

The aldehyde moiety of 5-(tert-butyl)picolinaldehyde is a key site for nucleophilic addition reactions, forming the basis for the construction of more complex molecular architectures.

Aldol (B89426) Condensation Reactionsorganic-chemistry.org

This compound can undergo crossed or directed aldol condensation reactions. wikipedia.org In these reactions, it serves as the electrophilic partner, reacting with an enolate generated from another carbonyl compound, such as a ketone or another aldehyde possessing α-hydrogens. khanacademy.org Due to the absence of α-hydrogens, this compound cannot self-condense, which simplifies the product mixture in crossed aldol reactions. wikipedia.org The initial aldol addition product is a β-hydroxy aldehyde, which can subsequently dehydrate, often upon heating, to yield an α,β-unsaturated carbonyl compound. youtube.com The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the nucleophilic partner to form the reactive enolate. youtube.com

| Reactant 1 | Reactant 2 (Enolate Source) | Catalyst | Product |

| This compound | Acetone | NaOH | 4-(5-(tert-Butyl)pyridin-2-yl)but-3-en-2-one |

| This compound | Acetophenone | KOH | 1-Phenyl-3-(5-(tert-butyl)pyridin-2-yl)prop-2-en-1-one |

| This compound | Cyclohexanone | NaOEt | 2-((5-(tert-Butyl)pyridin-2-yl)methylene)cyclohexan-1-one |

Mannich Reactions and Derivativesorganic-chemistry.orgsigmaaldrich.com

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. wikipedia.orgresearchgate.net this compound can act as the aldehyde component in this reaction. The reaction proceeds via the formation of an electrophilic iminium ion from the reaction of this compound and the amine. wikipedia.org This iminium ion is then attacked by the nucleophile (the enol form of the active hydrogen compound), leading to the formation of a β-amino carbonyl compound, known as a Mannich base. oarjbp.com These products are valuable synthetic intermediates. Picolinaldehydes, in general, have been shown to be effective in promoting Mannich reactions. nih.gov

| Amine | Active Hydrogen Compound | Product (Mannich Base) |

| Dimethylamine | Acetophenone | 3-(Dimethylamino)-1-phenyl-3-(5-(tert-butyl)pyridin-2-yl)propan-1-one |

| Piperidine | Cyclohexanone | 2-((5-(tert-Butyl)pyridin-2-yl)(piperidin-1-yl)methyl)cyclohexan-1-one |

| Aniline | Propiophenone | 3-(5-(tert-Butyl)pyridin-2-yl)-1-phenyl-3-(phenylamino)propan-1-one |

Michael Addition Reactionsorganic-chemistry.org

While this compound itself is not a Michael acceptor, the α,β-unsaturated carbonyl compounds formed from its aldol condensation reactions are excellent Michael acceptors. youtube.com These conjugated systems can undergo Michael addition (or conjugate addition) with a wide range of nucleophiles, including enolates, amines, and thiols. This two-step sequence, involving an initial aldol condensation followed by a Michael addition, is a powerful strategy for carbon-carbon and carbon-heteroatom bond formation.

| Michael Acceptor (from Aldol Condensation) | Michael Donor (Nucleophile) | Product |

| 4-(5-(tert-Butyl)pyridin-2-yl)but-3-en-2-one | Diethyl malonate | Diethyl 2-(3-oxo-1-(5-(tert-butyl)pyridin-2-yl)butyl)malonate |

| 1-Phenyl-3-(5-(tert-butyl)pyridin-2-yl)prop-2-en-1-one | Thiophenol | 1-Phenyl-3-(phenylthio)-3-(5-(tert-butyl)pyridin-2-yl)propan-1-one |

| 2-((5-(tert-Butyl)pyridin-2-yl)methylene)cyclohexan-1-one | Pyrrolidine | 2-((5-(tert-Butyl)pyridin-2-yl)(pyrrolidin-1-yl)methyl)cyclohexan-1-one |

Grignard Reactions and Subsequent Derivatizationsorganic-chemistry.org

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of this compound. sigmaaldrich.comlibretexts.org This reaction provides a versatile route to secondary alcohols, where a new carbon-carbon bond is formed between the Grignard reagent's organic group and the aldehyde's carbonyl carbon. libretexts.org The initial product is a magnesium alkoxide, which is protonated upon acidic workup to yield the final alcohol. These resulting secondary alcohols can be further derivatized, for instance, through oxidation to ketones or esterification.

| Grignard Reagent | Product (Secondary Alcohol) |

| Methylmagnesium bromide | 1-(5-(tert-Butyl)pyridin-2-yl)ethan-1-ol |

| Phenylmagnesium chloride | (5-(tert-Butyl)pyridin-2-yl)(phenyl)methanol |

| Vinylmagnesium bromide | 1-(5-(tert-Butyl)pyridin-2-yl)prop-2-en-1-ol |

Redox Chemistry of the Aldehyde Moiety

The aldehyde group of this compound can readily undergo both oxidation and reduction, showcasing its redox versatility.

Oxidation to Picolinic Acid Derivativesorganic-chemistry.org

The aldehyde functional group of this compound can be easily oxidized to the corresponding carboxylic acid, 5-(tert-butyl)picolinic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide to stronger ones like potassium permanganate (B83412) or chromic acid. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in the synthesis of various heterocyclic compounds. mdpi.com

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 5-(tert-Butyl)picolinic acid |

| Silver(I) oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 5-(tert-Butyl)picolinic acid |

| Jones reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | 5-(tert-Butyl)picolinic acid |

Reduction to Picolyl Alcohol Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (5-(tert-butyl)pyridin-2-yl)methanol. This transformation is a standard reaction in organic chemistry, often accomplished with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. lumenlearning.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. youtube.com The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol (B129727) or ethanol), to give the final picolyl alcohol product. lumenlearning.com

The general reaction scheme is as follows: this compound + NaBH₄ → (5-(tert-butyl)pyridin-2-yl)methanol

This reduction is a fundamental transformation, providing access to the corresponding alcohol which can serve as a precursor for further synthetic modifications, such as esterification or conversion to an alkyl halide.

| Parameter | Details |

| Substrate | This compound |

| Reagent | Sodium Borohydride (NaBH₄) |

| Product | (5-(tert-butyl)pyridin-2-yl)methanol |

| Reaction Type | Reduction / Nucleophilic Addition |

| Solvent | Typically Methanol or Ethanol |

Cannizzaro Reaction Pathways

This compound is a suitable substrate for the Cannizzaro reaction, a characteristic transformation for aldehydes that lack α-hydrogens. allen.in In the presence of a strong base, such as concentrated potassium hydroxide (B78521) (KOH), two molecules of the aldehyde undergo a disproportionation reaction. wikipedia.org In this redox process, one molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. wikipedia.orgchemistrytalk.org

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. wikipedia.org This is followed by a hydride transfer from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule. pharmaguideline.com This key step results in the formation of 5-(tert-butyl)picolinic acid (in its carboxylate salt form) and (5-(tert-butyl)pyridin-2-yl)methanol. pharmaguideline.com

Products of the Cannizzaro Reaction:

Oxidation Product: 5-(tert-butyl)picolinic acid (as a salt)

Reduction Product: (5-(tert-butyl)pyridin-2-yl)methanol

Under ideal conditions, the reaction produces a 50:50 mixture of the two products. wikipedia.org To improve the yield of the more valuable alcohol product, a "crossed Cannizzaro reaction" can be employed, where a less valuable, highly reactive aldehyde like formaldehyde (B43269) is used as a sacrificial reductant. chemistrytalk.orgorganic-chemistry.org In this scenario, formaldehyde is preferentially oxidized to formic acid (as formate), while this compound is reduced to (5-(tert-butyl)pyridin-2-yl)methanol. chemistrytalk.org

| Reaction Type | Reactants | Key Products | Base |

| Standard Cannizzaro | This compound (2 eq.) | 5-(tert-butyl)picolinic acid, (5-(tert-butyl)pyridin-2-yl)methanol | Conc. KOH or NaOH |

| Crossed Cannizzaro | This compound, Formaldehyde | (5-(tert-butyl)pyridin-2-yl)methanol, Sodium Formate | Conc. NaOH |

Transformations Involving the Pyridine (B92270) Ring System

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a modern and efficient approach to creating more complex molecules. nih.gov In pyridine and its derivatives, the C-H bonds are not equally reactive. The pyridine nitrogen atom significantly influences the electronic properties of the ring, making certain positions more susceptible to functionalization. beilstein-journals.org Transition-metal catalysis is a common strategy to achieve regioselective C-H activation. slideshare.net

For this compound, the pyridine nitrogen can act as an intrinsic directing group, guiding metal catalysts to activate the C-H bond at the C6 position (ortho to the nitrogen). However, this position is sterically hindered by the adjacent aldehyde group. The aldehyde itself, or a derivative formed in situ, can also serve as a directing group. The electronic nature of the substituents also plays a role; the electron-donating tert-butyl group at C5 and the electron-withdrawing aldehyde at C2 create a unique electronic environment that influences which C-H bonds are most readily activated. Research into the C-H functionalization of substituted pyridines has shown that various metals, including palladium, rhodium, and copper, can catalyze reactions such as arylation, alkylation, and alkenylation at different positions depending on the directing group and reaction conditions. nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org Such reactions typically require harsh conditions. The substituents on this compound further influence this reactivity. The tert-butyl group is an electron-donating group, which activates the ring towards EAS and is an ortho-para director. stackexchange.com Conversely, the aldehyde group is strongly deactivating. The combined effect makes electrophilic attack unlikely, but if it were to occur, the directing effects of the substituents would guide the incoming electrophile.

In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2 and C4). stackexchange.comquora.com This is because the anionic intermediate (a Meisenheimer complex) formed during the attack of a nucleophile at these positions is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comlibretexts.org In this compound, the C2 position is already substituted. The C4 and C6 positions are therefore the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The presence of the electron-withdrawing aldehyde group at C2 would further activate the ring for NAS. youtube.com

| Reaction Type | Reactivity of Pyridine Ring | Influence of Substituents | Favored Positions |

| Electrophilic Aromatic Substitution (EAS) | Deactivated (electron-deficient ring) | Aldehyde (deactivating), tert-Butyl (activating) | Generally unfavorable |

| Nucleophilic Aromatic Substitution (NAS) | Activated (electron-deficient ring) | Aldehyde (activating) | C4, C6 (ortho/para to Nitrogen) |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Denticity

The design of a ligand is paramount in dictating the geometry, stability, and reactivity of its metal complexes. 5-(tert-Butyl)picolinaldehyde offers a foundation for a range of coordination modes, primarily influenced by its inherent structural features and the potential for chemical modification.

Bidentate Coordination Modes via Pyridine (B92270) Nitrogen and Aldehyde Oxygen

In its unmodified form, this compound is expected to act as a classic bidentate ligand. Coordination would occur through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring with a metal center. This N,O-donor set is a common and effective motif in coordination chemistry, known to form stable complexes with a variety of transition metals.

Polydentate Ligand Systems Derived from this compound (e.g., Schiff Bases, Thiosemicarbazones)

The true versatility of this compound as a ligand precursor lies in the reactivity of its aldehyde functional group. Condensation reactions with primary amines or related compounds can readily yield a diverse array of polydentate ligands, significantly expanding its coordination capabilities.

Schiff Bases: The reaction of this compound with various primary amines leads to the formation of Schiff base ligands. Depending on the nature of the amine, these ligands can be designed to have varying denticities. For example, condensation with a simple amine would result in a bidentate N,N-donor ligand. Employing diamines or more complex amines could lead to tridentate, tetradentate, or even larger polydentate systems. These Schiff base ligands are renowned for their ability to stabilize a wide range of metal ions in various oxidation states.

Thiosemicarbazones: Similarly, condensation with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazone ligands. These are typically tridentate N,N,S-donor ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. Thiosemicarbazone complexes are a subject of intense research due to their interesting structural features and diverse biological activities. The combination of a pyridine ring, an imine bond, and a thione/thiol group provides a versatile coordination environment.

Steric and Electronic Influence of the 5-(tert-Butyl) Substituent on Coordination Properties

The presence of the tert-butyl group at the 5-position of the pyridine ring is predicted to exert significant steric and electronic effects on the coordination properties of the resulting ligands and their metal complexes.

Steric Influence: The bulky tert-butyl group is expected to introduce considerable steric hindrance. This can influence the coordination geometry around the metal center, potentially favoring less crowded arrangements. For instance, in square planar or octahedral complexes, the tert-butyl group could dictate the orientation of the ligand and influence the approach of other coordinating species. This steric bulk can also impact the stability of the resulting complexes, in some cases preventing the formation of certain coordination numbers or geometries.

Electronic Influence: Electronically, the tert-butyl group is an electron-donating group through induction. This would increase the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base and thus a better donor to the metal center. This enhanced donor capacity could lead to the formation of more stable metal-ligand bonds. The electronic effect of the tert-butyl group can also influence the redox properties of the resulting metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound would likely follow standard coordination chemistry procedures. The structural elucidation of these complexes would be crucial to understanding the impact of the 5-tert-butyl substituent.

Complexation with Transition Metals (e.g., Ni(II), Pd(II), Pt(II), Mn(II), Zn(II), Co(II), Fe(II), Cu(II), Ru(II), Cd(II), Hg(II))

Ligands derived from this compound are expected to form complexes with a wide range of transition metals. The choice of metal would influence the resulting coordination geometry and the potential applications of the complex. For instance, square planar complexes are common for Ni(II), Pd(II), and Pt(II), while tetrahedral or octahedral geometries are often observed for Mn(II), Zn(II), Co(II), Fe(II), and Cu(II). The coordination chemistry of ruthenium with such ligands could lead to interesting catalytic or photophysical properties. Complexes with Cd(II) and Hg(II) would also be of interest for structural studies.

A study on a closely related ligand system, derived from 2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide, has reported the synthesis and characterization of its Ni(II), Pd(II), and Pt(II) complexes. researchgate.net In these complexes, the ligand coordinates in a tridentate fashion, and the metal ions adopt a square planar geometry. researchgate.net This suggests that similar coordination behavior could be anticipated for thiosemicarbazone derivatives of this compound.

Determination of Coordination Geometry and Stoichiometry

For the aforementioned complexes of the 2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide ligand, X-ray diffraction analysis confirmed the mononuclear nature of the complexes and the square planar geometry around the Ni(II), Pd(II), and Pt(II) centers. researchgate.net

Crystallographic Analysis of Metal-Ligand Architectures

X-ray crystallography is an indispensable tool for the definitive determination of the three-dimensional structure of metal-ligand architectures. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the complex. While specific crystal structures for complexes of this compound are not extensively detailed in the literature, analysis of closely related structures provides significant insight into the expected coordination behavior.

Complexes involving ligands with similar sterically demanding tert-butyl groups and pyridine-based coordination motifs have been thoroughly characterized. For instance, the crystal structures of dinuclear copper(II) complexes with doubly-bridged phenoxido ligands show that the metal centers can adopt distorted square-pyramidal or mixed square-pyramidal and square-planar geometries. nih.gov In one such complex, [Cu₂(L⁵)₂(H₂O)]·2H₂O, the Cu···Cu distance is 2.9331 Å, and the Cu-O-Cu bridging angles are 96.70(9)° and 97.58(9)°. nih.gov Another related structure, [Cu₂(L⁶)₂(H₂O)]·2H₂O, exhibits a Cu···Cu distance of 2.9410(4) Å with similar bridging angles. nih.gov These parameters are critical in determining the magnetic interactions between the metal centers.

In other systems, such as platinum(II) and palladium(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone, the metal ions adopt a distorted square planar geometry. bg.ac.rs The coordination environment is defined by the nitrogen and sulfur donor atoms of the ligand and a chloride ion. bg.ac.rs The formation of extensive three-dimensional supramolecular structures is often dictated by non-covalent interactions like hydrogen bonding. bg.ac.rsrsc.org The presence of the bulky tert-butyl group in this compound is expected to significantly influence the crystal packing and the resulting supramolecular architecture, potentially leading to the formation of channels or porous frameworks. rsc.org

| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Cu₂(L⁵)₂(H₂O)]·2H₂O | Distorted Square Pyramidal & Square Planar | Cu···Cu: 2.9331 | Cu-O-Cu: 96.70(9), 97.58(9) | nih.gov |

| [Cu₂(L⁶)₂(H₂O)]·2H₂O | Distorted Square Pyramidal | Cu···Cu: 2.9410(4) | Cu-O-Cu: 97.56(7), 96.93(7) | nih.gov |

| [Cu₂(L⁷)₂(ClO₄)₂] | Distorted Octahedral (5+1) | Cu-O(ax): 2.785(4) | - | nih.gov |

| Pd(II)-quinoline-2-carboxaldehyde thiosemicarbazone | Distorted Square Planar | Pd-S: 2.26, Pd-N: 2.02, 2.04 | S-Pd-N: 84.5, 167.9 | bg.ac.rs |

Electronic and Magnetic Properties of Metal Complexes

Spectroscopic Characterization of Electronic Transitions (UV-Vis, MLCT)

The electronic properties of metal complexes derived from this compound can be effectively probed using UV-Visible (UV-Vis) spectroscopy. The spectra of transition metal complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. fiveable.melibretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. fiveable.me In octahedral complexes, this corresponds to transitions from the t₂g set to the eg set of orbitals. globalsino.com These transitions are formally Laporte-forbidden, resulting in low molar absorptivity (ε) values and typically appearing as weak, broad bands in the visible region of the spectrum. fiveable.me The energy of these transitions is directly related to the ligand field splitting parameter (Δo or 10Dq).

Charge-Transfer (CT) Transitions: These are much more intense (higher ε values) than d-d transitions as they are generally Laporte-allowed. fiveable.me Metal-to-Ligand Charge Transfer (MLCT) bands are particularly relevant for ligands like this compound. MLCT transitions occur in complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals. libretexts.orgyoutube.com An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital, effectively causing a transient oxidation of the metal and reduction of the ligand. youtube.com The pyridine ring of the picolinaldehyde ligand provides the necessary π-acceptor orbitals for such transitions. libretexts.org The energy of the MLCT band is influenced by the oxidizing power of the ligand and the reducing power of the metal center. The electron-donating tert-butyl group on the pyridine ring is expected to slightly raise the energy of the ligand's π* orbitals, potentially causing a blue-shift (shift to higher energy) in the MLCT band compared to an unsubstituted picolinaldehyde complex.

| Complex Type | Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Characteristics |

|---|---|---|---|---|

| Octahedral Ni(II) | d-d | 400-1100 | < 100 | Weak, broad bands, Laporte-forbidden. |

| Octahedral Fe(II) with Polypyridyls | MLCT | 450-600 | > 1,000 | Intense, defines the color of the complex. |

| Octahedral Cr(III) | d-d | 400-700 | < 100 | Multiple weak bands observed. |

| Square Planar Cu(II) | d-d | 500-800 | 50-300 | Broad band, sensitive to geometry. |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons (paramagnetic centers). nih.govnih.gov It provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the metal ion. nih.gov

For a potential complex of this compound with a paramagnetic metal ion like copper(II) (d⁹, S=1/2), the EPR spectrum is described by the g-tensor and the hyperfine coupling tensor (A). ethz.ch In frozen solutions or powders, the spectrum often exhibits axial or rhombic symmetry, allowing for the determination of principal values gₓ, gᵧ, gₙ and Aₓ, Aᵧ, Aₙ. nih.gov For an axially elongated copper(II) complex, g∥ > g⊥ > 2.0023, which is indicative of the unpaired electron residing in the dx²-y² orbital. ethz.ch

The hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal (e.g., ⁶³,⁶⁵Cu, I=3/2) and any coordinated ligand atoms with a nuclear spin (e.g., ¹⁴N, I=1). The magnitude of the copper hyperfine coupling constant, A∥, is sensitive to the geometry and covalency of the metal-ligand bonds. nih.gov In some cases, superhyperfine splitting due to coupling with ligand nitrogen atoms can be resolved, providing direct evidence of coordination. ibm.com Studies on copper(II) complexes with related N-(di-tert-butylphenyl)salicylaldimine ligands have shown that the EPR parameters are sensitive to substituents on the ligand framework. nih.gov

| Complex Type | Metal Ion | g-values | Hyperfine Coupling Constants (A) | Reference |

|---|---|---|---|---|

| Axially Elongated Cu(II) | Cu²⁺ (d⁹) | g∥ > g⊥ > 2.0023 | A∥ typically 150-210 x 10⁻⁴ cm⁻¹ | ethz.ch |

| High-Spin Mn(II) | Mn²⁺ (d⁵) | g ≈ 2.0 (isotropic) | A(⁵⁵Mn) typically 85-95 G | researchgate.net |

| Low-Spin Fe(III) | Fe³⁺ (d⁵) | Rhombic; e.g., g = 2.20, 2.11, 1.98 | - | nih.gov |

| Cr(I) dppp (B1165662) Complex | Cr¹⁺ (d⁵) | Isotropic; g = 2.0166 | A(³¹P) = 28.5 G | cardiff.ac.uk |

Investigation of Magnetic Coupling and Magneto-Structural Correlations

Magneto-structural correlation studies aim to establish relationships between structural parameters of a complex and the resulting magnetic properties. mdpi.com Key structural factors influencing the J value include the distance between metal centers, the nature of the bridging ligand(s), and the bridging angle (e.g., M-O-M). nih.gov

A computational study on a dinuclear Mn(III) complex with a ligand derived from a related 5-tert-butyl-substituted salicylaldehyde (B1680747) provides a pertinent example. rsc.org The study modeled complexes with different Jahn-Teller distortions and found that all the modeled dimers exhibited a ferromagnetic interaction between the Mn(III) centers. rsc.org The ferromagnetic coupling was attributed to the orthogonality of the singly occupied magnetic orbitals. rsc.org Furthermore, the magnitude of the magnetic coupling was found to be sensitive to the dihedral angle between the Jahn-Teller axes of the two manganese ions. rsc.org In doubly phenoxido-bridged copper(II) complexes, moderate to strong antiferromagnetic coupling is often observed, though a clear correlation between J and the Cu₂O₂ ring's geometric parameters is not always straightforward. nih.gov

Circular Dichroism Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. uva.nl While this compound is itself achiral, it can form chiral metal complexes in several ways. For example, the coordination of two or more of these ligands to an octahedral metal center can result in Δ (delta) and Λ (lambda) enantiomers, which are non-superimposable mirror images.

The CD spectrum of such a chiral complex provides a unique fingerprint of its absolute configuration. The electronic transitions observed in the UV-Vis spectrum (both d-d and MLCT bands) will exhibit corresponding CD signals, known as Cotton effects. rsc.org The sign and magnitude of these signals can be correlated with the spatial arrangement of the ligands around the metal ion.

Vibrational Circular Dichroism (VCD) is an analogous technique that measures circular dichroism in the infrared region, providing stereochemical information from the vibrational transitions of the molecule. uva.nlquick.cz DFT calculations are often employed alongside experimental CD and VCD spectra to confidently assign the absolute configuration of a chiral complex. rsc.org The study of chiral iridium(III) complexes has shown VCD to be highly effective in discriminating between diastereomers. rsc.org

Ligand Transformations and Metal-Mediated Rearrangements within Coordination Spheres

The aldehyde functional group of this compound is a reactive site that can undergo a variety of transformations after coordination to a metal ion. The metal center can play a crucial role in these reactions, acting as a template to direct the stereochemistry of the product, as a Lewis acid to activate the aldehyde, or as a redox center.

One significant transformation is subcomponent self-assembly. Research on the related 6-(diphenylphosphino)picolinaldehyde has shown that it can react with a metal salt (CuBF₄) and a diamine linker to form a [2+3] metallomacrocycle. scispace.com This assembly process is reversible and can be templated by anions, allowing for the conversion between different macrocyclic structures. scispace.com This demonstrates how the coordination environment can be used to construct complex, functional supramolecular architectures from simple picolinaldehyde-based building blocks.

Other potential metal-mediated reactions involving the coordinated aldehyde include:

Schiff Base Condensation: The metal ion can act as a template, bringing the aldehyde and a primary amine into proximity, facilitating the formation of a coordinated imine (Schiff base).

Acetal (B89532) Formation: In the presence of alcohols, the Lewis acidity of the coordinated metal ion can catalyze the formation of an acetal from the aldehyde group.

Redox Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The feasibility of these reactions can be tuned by the choice of the metal center and its oxidation state.

These transformations highlight the potential of using this compound not just as a static ligand but as a dynamic component whose reactivity can be controlled and exploited within the coordination sphere of a metal ion.

Catalytic Applications of 5 Tert Butyl Picolinaldehyde Derived Complexes

Transition-Metal-Catalyzed Organic Reactions

Complexes derived from 5-(tert-butyl)picolinaldehyde are instrumental in a range of transition-metal-catalyzed reactions. These catalysts are particularly valued for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision.

Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Ligands derived from this compound have been successfully employed in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. The chiral environment created by the ligand around the metal center, often palladium or nickel, allows for the selective formation of one enantiomer of the product. mdpi.com For instance, palladium complexes of chiral ligands can achieve high enantiomeric excess in the synthesis of axially chiral biaryls. mdpi.com The bulky tert-butyl group on the picolinaldehyde-derived ligand can play a crucial role in enhancing the stereoselectivity of these transformations. nih.govresearchgate.net

C-C Bond Forming Reactions

Beyond cross-coupling, complexes involving this compound derivatives are effective catalysts for various other C-C bond-forming reactions. researchgate.net These reactions are central to the construction of complex molecular frameworks from simpler precursors. caltech.edu The strategic design of ligands incorporating the this compound scaffold allows for the fine-tuning of the catalyst's reactivity and selectivity. marquette.edu For example, ruthenium(II) complexes have been utilized in intermolecular C-H alkylation reactions, demonstrating the versatility of these catalysts in forming new C-C bonds. chinesechemsoc.org

Enantioselective C-H Alkylation

A significant application of this compound-derived complexes is in the field of enantioselective C-H alkylation. This powerful strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, to form new C-C bonds with high enantioselectivity. chinesechemsoc.org Ruthenium(II) catalysts, in conjunction with chiral ligands derived from this compound and a chiral amine, have been shown to effectively catalyze the intermolecular C-H alkylation of aldehydes with maleimides. chinesechemsoc.org This method enables the simultaneous construction of both central and axial chirality in a single step. chinesechemsoc.org The reaction proceeds through a chiral transient directing group strategy, where the aldehyde substrate reversibly condenses with a chiral amine to form a transient imine that directs the metal catalyst to a specific C-H bond. chinesechemsoc.org

Table 1: Selected Examples of Ru(II)-Catalyzed Enantioselective C-H Alkylation

| Aldehyde Substrate | Maleimide Substrate | Catalyst System | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | N-phenylmaleimide | [RuI₂(p-cymene)]₂, TDG-1, AgSbF₆, TFA, Na-citrate, Zn(OAc)₂, Mg(OTf)₂ | 69 | 91 | 7:1 | chinesechemsoc.org |

| 4-Methoxybenzaldehyde | N-phenylmaleimide | [RuI₂(p-cymene)]₂, TDG-1, AgSbF₆, TFA, Na-citrate, Zn(OAc)₂, Mg(OTf)₂ | 99 | 92 | >20:1 | chinesechemsoc.org |

| 4-Fluorobenzaldehyde | N-phenylmaleimide | [RuI₂(p-cymene)]₂, TDG-1, AgSbF₆, TFA, Na-citrate, Zn(OAc)₂, Mg(OTf)₂ | 80 | 94 | 10:1 | chinesechemsoc.org |

TDG-1 is a chiral transient directing group. ee = enantiomeric excess, dr = diastereomeric ratio.

Chiral Catalysis and Stereoinduction Mechanisms

The effectiveness of this compound in asymmetric catalysis stems from its incorporation into well-designed chiral ligands that can effectively control the stereochemical outcome of a reaction.

Design of Chiral Ligands Incorporating the this compound Scaffold

The modular nature of ligands derived from this compound allows for systematic variation of their steric and electronic properties. nih.govdiva-portal.org A common strategy involves the condensation of this compound with a chiral amine or amino alcohol to form a chiral imine or oxazoline-containing ligand. nih.govbeilstein-journals.org These P,N- or N,N-ligands can then coordinate to a transition metal, creating a chiral catalytic environment. nih.govdicp.ac.cn The tert-butyl group, being sterically demanding, can effectively shield one face of the catalytic complex, thereby directing the approach of the substrate and leading to high enantioselectivity. d-nb.info The design of these ligands is often guided by mechanistic understanding and computational modeling to optimize their performance in a specific catalytic transformation. marquette.edud-nb.info

Stereochemical Control in Asymmetric Transformations

The mechanism of stereochemical control in reactions catalyzed by complexes of this compound-derived ligands is a subject of detailed study. chinesechemsoc.orgrsc.org In enantioselective C-H alkylation, for instance, the chiral ligand, in concert with the metal center, establishes a well-defined chiral pocket. chinesechemsoc.org The substrate, activated by the transient directing group, coordinates to the metal in a preferred orientation to minimize steric clashes with the bulky tert-butyl group and other parts of the ligand. chinesechemsoc.org This preferential binding geometry dictates the facial selectivity of the subsequent bond-forming step, leading to the observed high enantiomeric excess. chinesechemsoc.orgdu.ac.in The precise nature of the transition state, including the coordination geometry around the metal and the non-covalent interactions between the substrate and the ligand, are critical factors in determining the stereochemical outcome. chinesechemsoc.org

Oxidation and Reduction Catalysis

The unique electronic and steric properties of ligands derived from this compound suggest their potential in a variety of oxidation and reduction reactions. The presence of the electron-donating tert-butyl group and the coordinating pyridine-aldehyde moiety can be leveraged to tune the reactivity of metal centers in catalytic complexes.

Oxidative Decarboxylation Processes

Currently, there is a lack of specific studies in the publicly available scientific literature that detail the use of complexes derived from this compound as catalysts for oxidative decarboxylation processes. While the broader field of oxidative decarboxylation is well-explored with various transition metal catalysts, research focusing on ligands derived from this specific picolinaldehyde is not apparent in existing publications.

Oxidation of Organic Substrates (e.g., Phenols, Sulfides)

The oxidation of organic substrates such as phenols and sulfides is a critical transformation in organic synthesis. Metal complexes are often employed as catalysts to facilitate these reactions. However, a review of the current scientific literature does not yield specific examples or detailed research findings on the application of this compound-derived complexes for the catalytic oxidation of phenols or sulfides.

Biomimetic Catalysis and Enzymatic Model Studies

The design of synthetic molecules that mimic the function of biological enzymes is a significant area of chemical research. The structural features of this compound make it a candidate for the synthesis of ligands that can coordinate to metal ions and model the active sites of metalloenzymes.

Mimicry of Metallo-Exopeptidase Activity in Amide Cleavage

Metallo-exopeptidases are enzymes that catalyze the cleavage of amide bonds, typically at the terminal end of a peptide chain. While there is research into synthetic complexes that mimic this activity, there are no specific studies available in the scientific literature that utilize complexes derived from this compound for this purpose. Research in this area has explored other pyridine-based ligands, but a direct connection to this compound has not been established in published works.

Computational and Theoretical Investigations

Intermolecular Interactions and Solid-State Phenomena

Computational and theoretical investigations into 5-(tert-Butyl)picolinaldehyde provide critical insights into its behavior at the molecular level, particularly concerning the non-covalent forces that govern its crystal structure and potential interactions with biological targets.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.org This technique maps the electron distribution of a molecule within a crystal, allowing for a detailed examination of how adjacent molecules interact. The analysis generates three-dimensional Hirshfeld surfaces and two-dimensional fingerprint plots, which summarize the nature and prevalence of different intermolecular contacts. scirp.orgresearchgate.net

The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue regions indicating longer contacts. mdpi.com Another useful tool is the shape index, which helps to identify π-π stacking interactions, often visualized as adjacent red and blue triangles. mdpi.com

While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, this methodology would be instrumental in understanding its solid-state architecture. Such an analysis would precisely delineate the roles of the pyridine (B92270) ring, the aldehyde group, and the bulky tert-butyl group in directing the crystal packing through various weak interactions.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Compounds This table illustrates typical data obtained from Hirshfeld analyses of different molecular crystals to show the type of information this analysis provides.

| Interaction Type | Compound A mdpi.com | Compound B mdpi.com | Compound C rsc.org |

| H···H | 39.8% | Dominant | High |

| O···H/H···O | 38.1% | Significant | High |

| C···C (π···π) | 8.3% | Not Present | Significant |

| C···H/H···C | 7.3% | Significant | Moderate |

| N···H/H···N | - | Significant | - |

Hydrogen Bonding and π-Stacking Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent interactions, with hydrogen bonds and π-stacking being particularly influential in aromatic compounds like this compound. nih.govrsc.org

Hydrogen Bonding: A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.netmdpi.com These bonds are highly directional and are fundamental in crystal engineering for creating specific supramolecular assemblies. researchgate.net In the context of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are potential hydrogen bond acceptors. Weak C-H···O or C-H···N hydrogen bonds, involving the hydrogen atoms of the tert-butyl group or the pyridine ring, could also play a role in stabilizing the crystal structure. mdpi.com

While the crystal structure of this compound itself is not detailed, studies on related picolinaldehyde derivatives highlight the importance of hydrogen bonding. For example, an acylhydrazone derivative synthesized from 5-hydroxy-picolinaldehyde forms an antiparallel dimer stabilized by water molecules that are hydrogen-bonded to the pyridine and acyl hydrazone groups. acs.org This illustrates the pivotal role that the pyridine nitrogen and adjacent functional groups can play in forming hydrogen-bonded networks that define the solid-state structure. acs.org

π-Stacking Interactions: π-stacking refers to the attractive, non-covalent interactions between aromatic rings. wikipedia.org These interactions are crucial for the stabilization of many crystal structures and play a significant role in biological systems, such as in protein-ligand recognition. nih.govnih.gov The pyridine ring of this compound can participate in π-stacking. The geometry of these interactions can vary, with common arrangements being parallel-displaced (offset stacking) or T-shaped, both of which are generally more energetically favorable than a direct face-to-face orientation. nih.govwikipedia.org The presence of the aldehyde and tert-butyl substituents influences the electron distribution of the pyridine ring, which in turn modulates the nature and strength of these π-π interactions. nih.gov

Table 2: Characteristics of Key Non-Covalent Interactions

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bond | An attractive force between a hydrogen atom bonded to an electronegative atom (N, O) and another electronegative atom. researchgate.net | The pyridine nitrogen and aldehyde oxygen can act as hydrogen bond acceptors. |

| π-Stacking | A non-covalent interaction between the π-systems of aromatic rings. wikipedia.org | The pyridine ring can engage in π-stacking with rings of adjacent molecules. |

| van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron density. | The bulky, nonpolar tert-butyl group contributes significantly to van der Waals interactions. |

Structure-Activity Relationship (SAR) and Ligand Design Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a "lead compound," researchers can identify key structural features (pharmacophores) responsible for its effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The this compound scaffold represents a potential starting point for such optimization efforts in drug discovery.

The picolinamide framework (a derivative of picolinaldehyde) has been explored for its biological activities. For instance, a study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors revealed important SAR insights. nih.gov It was found that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives, highlighting the favorable contribution of the pyridine nitrogen. nih.gov Furthermore, the position of substituents on the scaffold markedly influenced the inhibitory activity and selectivity of the compounds. nih.gov

In the context of designing new ligands based on this compound, several structural modifications could be explored:

Modification of the Aldehyde Group: The aldehyde is a reactive functional group that can be converted into various other functionalities, such as amines (via reductive amination), imines, oximes, or amides (after oxidation to a carboxylic acid). chemrxiv.org Each new functional group offers different hydrogen bonding capabilities and steric profiles, which can drastically alter the compound's interaction with a biological target.

Substitution on the Pyridine Ring: While the 5-position is occupied by the tert-butyl group, other positions on the pyridine ring could be substituted with different groups (e.g., halogens, hydroxyl, methoxy) to modulate the electronic properties and lipophilicity of the molecule.

Variation of the tert-Butyl Group: The large, lipophilic tert-butyl group significantly influences the compound's solubility and steric profile. Replacing it with other alkyl groups (e.g., isopropyl, cyclohexyl) or more polar moieties could be explored to optimize binding affinity and pharmacokinetic properties. rsc.org SAR studies on tetrahydroisoquinoline-based inhibitors showed that large substituents were generally well-tolerated at certain positions and that there was a trend of improved potency with higher lipophilicity. nih.gov

Ligand design optimization also leverages computational tools, such as molecular docking, to predict how newly designed analogs will bind to a target protein. nih.gov The pyridine ring is a common feature in many drugs, capable of forming hydrogen bonds, cation-π interactions, and π-stacking interactions with protein residues. nih.gov The tert-butyl group can fit into hydrophobic pockets within a protein's active site. By combining synthesis of new derivatives with biological evaluation and computational modeling, a systematic SAR can be developed to guide the optimization of lead compounds derived from this compound for a desired therapeutic application. mdpi.com

Table 3: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives This table is illustrative, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification Site | Substituent (R) | Expected Impact on Properties | Rationale |

| Aldehyde (C=O) | R = -CH₂NH₂ (Amine) | Increased basicity, H-bond donor | Potential for new ionic or hydrogen bond interactions. chemrxiv.org |

| Aldehyde (C=O) | R = -CONH₂ (Amide) | H-bond donor/acceptor | Amides are common in drug molecules and form strong hydrogen bonds. nih.gov |

| tert-Butyl Group | R = -H | Reduced lipophilicity and steric bulk | May improve solubility or allow access to smaller binding pockets. |

| tert-Butyl Group | R = -CF₃ | Increased lipophilicity, electron-withdrawing | Can enhance metabolic stability and binding affinity. |

| Pyridine Ring | Add -Cl at C6 | Increased lipophilicity, altered electronics | Halogen atoms can form halogen bonds and alter metabolic pathways. |

Advanced Characterization Techniques for the Compound and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in determining the structure and bonding within 5-(tert-butyl)picolinaldehyde and its related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives, providing detailed information about the molecular structure in solution.

¹H NMR Spectroscopy: Proton NMR spectra offer precise information on the chemical environment of hydrogen atoms. libretexts.org For derivatives of this compound, the signals for the tert-butyl group are typically observed as a sharp singlet in the upfield region of the spectrum, a consequence of the nine equivalent protons. nih.gov The aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns that are influenced by the positions of the tert-butyl and aldehyde groups. The aldehyde proton is distinctly found in the downfield region, typically between 9 and 10 ppm. oregonstate.edu

¹³C NMR Spectroscopy: Carbon-13 NMR provides data on the carbon skeleton of the molecule. pressbooks.pub The spectrum of a this compound derivative will show a signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. The sp²-hybridized carbons of the pyridine ring and the carbonyl carbon of the aldehyde group resonate at lower fields. The aldehyde carbon signal is particularly deshielded, appearing far downfield. pressbooks.pubwisc.edu

Multinuclear NMR Spectroscopy: For derivatives incorporating other NMR-active nuclei (e.g., ¹¹B, ¹⁵N, ¹⁹F, ³¹P), multinuclear NMR provides further structural details. mdpi.comsdsu.eduipb.pt For instance, in boron-containing derivatives, ¹¹B NMR can confirm the coordination environment of the boron atom. sdsu.edursc.org Similarly, ³¹P NMR is utilized for phosphorus-containing derivatives to probe the structure and bonding of the phosphorus center. mdpi.com The use of ¹⁹F NMR is valuable for fluorinated derivatives. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Derivatives of this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.0 - 10.5 oregonstate.edu | 185 - 200 pressbooks.pub |

| Pyridine Ring (aromatic) | 7.0 - 9.0 oregonstate.edu | 120 - 160 pressbooks.pub |

| tert-Butyl (-C(CH₃)₃) Protons | 1.2 - 1.5 libretexts.org | 30 - 35 (CH₃) nih.gov |

| tert-Butyl (-C(CH₃)₃) Quaternary Carbon | Not Applicable | 35 - 45 nih.gov |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. drawellanalytical.com

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1690-1715 cm⁻¹. pg.edu.pl The precise position of this peak can be influenced by conjugation with the pyridine ring.

The spectrum also displays characteristic absorptions for the C-H bonds. The stretching vibrations of the tert-butyl group's C-H bonds are observed around 2870-2960 cm⁻¹, and its symmetric and asymmetric bending vibrations appear near 1365 cm⁻¹ and 1390 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1690 - 1715 pg.edu.pl | Strong |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aliphatic C-H (tert-butyl) | Stretch | 2870 - 2960 | Medium to Strong |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium to Strong |

| tert-Butyl C-H | Bend | ~1365 and ~1390 researchgate.net | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic pyridine ring and the carbonyl group.

The π→π* transitions, which are typically of high intensity, occur at shorter wavelengths and are due to the conjugated system of the pyridine ring. The n→π* transition of the aldehyde's carbonyl group is generally weaker and appears at a longer wavelength. The formation of metal complexes or other derivatives can lead to significant shifts in these absorption bands and the appearance of new charge-transfer bands, providing evidence of coordination or chemical reaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used for studying species that have unpaired electrons. bruker.comresearchgate.net While this compound itself is a diamagnetic molecule and therefore EPR-silent, this technique becomes highly relevant for characterizing its derivatives that are radicals or complexes involving paramagnetic metal ions. rsc.orgsrce.hr

When this compound is used as a ligand to form complexes with transition metals like copper(II), iron(III), or manganese(II), EPR spectroscopy can provide valuable information about the electronic structure and coordination environment of the metal center. researchgate.net The g-factor and hyperfine coupling constants obtained from the EPR spectrum can reveal details about the geometry of the complex and the nature of the atoms coordinated to the metal ion. nih.gov Furthermore, if derivatives of this compound are involved in redox processes that generate radical intermediates, EPR spin trapping techniques can be employed to detect and identify these transient species. srce.hrnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. creative-biostructure.comscispace.com this compound itself is achiral and thus does not exhibit a CD spectrum.

However, CD spectroscopy becomes an essential tool when this compound is derivatized with a chiral moiety or is used to form a complex with a chiral molecule. nih.gov The resulting chiral derivative will produce a characteristic CD spectrum, which can be used to determine its absolute configuration and study its conformational properties in solution. anu.edu.au Moreover, if a derivative of this compound binds to a chiral macromolecule, such as a protein or DNA, an induced CD spectrum can be observed. anu.edu.au This induced signal provides insights into the binding interactions and the conformational changes that may occur upon binding. nih.govanu.edu.au

Mass Spectrometry Techniques (ESI-MS, EI-MS, HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds, including many derivatives and metal complexes of this compound. rsc.org It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight. rsc.orgamazonaws.com

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a harder ionization technique that can provide valuable structural information through the analysis of fragmentation patterns. nih.govnist.gov The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of the tert-butyl group or the aldehyde group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rsc.orgkuleuven.be This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions and for confirming the identity of newly synthesized derivatives of this compound. nih.gov

Table 3: Common Mass Spectrometry Techniques for the Analysis of this compound Derivatives

| Technique | Ionization Method | Information Obtained | Typical Application |

| ESI-MS | Soft (Electrospray) rsc.org | Molecular Weight | Analysis of polar derivatives and metal complexes amazonaws.com |

| EI-MS | Hard (Electron Impact) nih.gov | Molecular Weight, Fragmentation Pattern | Structural elucidation of volatile derivatives nist.gov |

| HRMS | Various (e.g., ESI, TOF) rsc.org | Exact Mass, Elemental Formula | Unambiguous formula determination kuleuven.benih.gov |

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for Derivatization

The aldehyde group in 5-(tert-Butyl)picolinaldehyde serves as a versatile handle for a wide array of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. researchgate.net These imine-containing products are not only stable compounds in their own right but also crucial precursors for highly functionalized ligands. A promising future direction is the synthesis of thiosemicarbazones (TSCs) by reacting the aldehyde with thiosemicarbazide (B42300) derivatives. rsc.org This class of compounds is well-regarded for its extensive coordination chemistry and applications in medicine and catalysis. rsc.org

Modern synthetic organic chemistry offers powerful tools that can be applied to create derivatives. Advanced cross-coupling reactions, such as the Suzuki coupling, could be employed on halogenated analogues of this compound to introduce diverse aryl or alkyl groups onto the pyridine (B92270) ring, thereby tuning the electronic and steric properties of the resulting molecules. nih.gov Furthermore, the direct functionalization of C-H bonds represents a highly efficient and atom-economical strategy for derivatization. researchgate.net Investigating C-H activation protocols for the pyridine ring or the tert-butyl group could unlock unprecedented molecular diversity. Another innovative approach involves using "click" chemistry, which could enable the incorporation of the this compound motif into complex macrocycles and catenanes through high-yield, specific reactions. researchgate.net

Expansion of Catalytic Applications and Process Optimization

Derivatives of picolinaldehyde are effective ligands in transition metal catalysis, and the unique steric profile of this compound makes it an attractive building block for new catalytic systems. For instance, pyridine-oxazoline ligands derived from substituted picolinaldehydes have been used to create cobalt complexes that show high catalytic activity for isoprene (B109036) polymerization. researchgate.net Future work could focus on synthesizing analogous cobalt complexes from this compound and evaluating their performance, with the aim of controlling polymer microstructure and molecular weight through catalyst design. researchgate.net

Another area of intense research is enantioselective catalysis. Ruthenium(II) complexes, often featuring sophisticated ligands, have been successfully used for reactions like the cyanosilylation of aromatic aldehydes. acs.org Ligands derived from this compound could be explored in similar Ru(II)-catalyzed transformations. Interestingly, in a study on Ru(II)-catalyzed enantioselective C–H alkylation, benzaldehyde (B42025) derivatives performed well, but picolinaldehyde itself failed to yield the desired product. chinesechemsoc.org This presents a clear opportunity for future research: to optimize the reaction conditions or modify the ligand structure based on the this compound scaffold to overcome this limitation and expand the scope of this powerful transformation. chinesechemsoc.org

Table 1: Examples of Catalytic Applications Derived from Picolinaldehyde Scaffolds

| Catalytic System | Ligand/Precursor Type | Application | Research Finding |

|---|---|---|---|

| Cobalt Complexes | Pyridine-oxazoline | Isoprene Polymerization | Catalysts exhibit high activity (up to 2.5 × 10⁶ g·molCo⁻¹·h⁻¹) and produce cis-1,4-co-3,4-polyisoprene. researchgate.net |

| Ruthenium(II) Complexes | N/O-functionalized N-heterocyclic carbenes | Cyanosilylation of Aldehydes | Achieves good to excellent yields (60-95%) at room temperature under solvent-free conditions. acs.org |

| Ruthenium(II) Complexes | Chiral Transient Directing Group | Intermolecular C-H Alkylation | Effective for benzaldehydes, but picolinaldehyde was found to be an incompatible substrate under the tested conditions. chinesechemsoc.org |

Rational Design of Highly Functionalized Ligands and Metal Complexes

The future of catalysis and materials science relies heavily on the rational design of molecules to achieve specific functions. diva-portal.org The tert-butyl group of this compound provides significant steric bulk, which can be strategically used to create a defined coordination pocket around a metal center, influencing selectivity and stability. A modular approach to ligand synthesis, where different components can be systematically varied, is a powerful strategy. diva-portal.org Starting from the this compound core, researchers can synthesize libraries of related ligands (e.g., Schiff bases, N-heterocyclic carbenes) to establish clear structure-activity relationships. diva-portal.orgresearchgate.net

The design of metal complexes for applications ranging from catalysis to medicine is an interdisciplinary effort that combines coordination principles with organic synthesis. rsc.orgrsc.org Small modifications in the ligand's bond angles or electronic properties can have a profound effect on the outcome of a reaction or the property of a material. rsc.org Therefore, designing ligands from this compound requires careful consideration of how the tert-butyl group will interact with other substituents and the target metal ion. This allows for the creation of highly tailored metal complexes for specific applications, such as catalysts with reduced catalyst loadings or enhanced enantioselectivity. researchgate.net

Interdisciplinary Research Integrating Advanced Spectroscopic and Computational Approaches

To accelerate the rational design process, a synergistic approach combining experimental synthesis with advanced analytical and computational methods is essential. The structural characterization of new derivatives and metal complexes synthesized from this compound will continue to rely on a suite of spectroscopic techniques. acs.org Nuclear Magnetic Resonance (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure, while infrared (IR) spectroscopy helps identify key functional groups. acs.org

Alongside these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that are difficult to obtain through experiments alone. acs.org Geometric optimization calculations can predict the three-dimensional structure of ligands and their metal complexes. acs.org Further computational studies can elucidate electronic properties, orbital interactions, and reaction mechanisms. This integrated approach, where experimental data from spectroscopy validates computational models, allows for a much deeper understanding of the system. acs.org This synergy between empirical testing and theoretical prediction is critical for designing the next generation of functional molecules derived from this compound.

Q & A

Q. What are the optimal synthetic routes for 5-(tert-Butyl)picolinaldehyde, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, with tert-butyl groups introduced via tert-butyllithium or tert-butyl halides. Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. For reproducibility, ensure inert atmospheres (argon/nitrogen) and monitor reaction progress via TLC (Rf values) . Yield optimization may require temperature control (e.g., reflux at 110°C) and stoichiometric adjustments of reagents like Pd catalysts or bases .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H-NMR and C-NMR to confirm the aldehyde proton (~9.8 ppm) and tert-butyl carbons (distinct quartets). FT-IR identifies the carbonyl stretch (~1700 cm). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]). Cross-validate with elemental analysis and compare retention times in HPLC against known standards .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or moisture absorption. Avoid prolonged storage; degradation products can be monitored via periodic NMR or GC-MS. Refer to safety protocols for aldehydes, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?